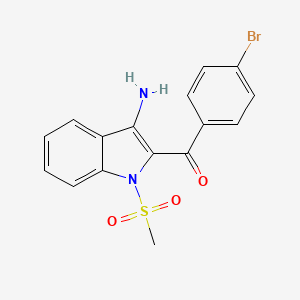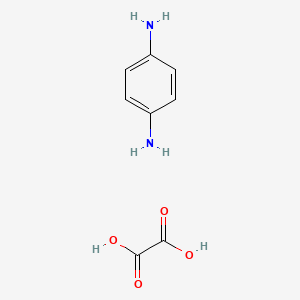
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-クロロ-2-メトキシフェニル)-2-(4-クロロフェノキシ)アセトアミドは、アセトアミド類に属する合成有機化合物です。この化合物は、フェニル環にクロロ基とメトキシ基が存在すること、およびアセトアミド部分にクロロフェノキシ基が結合していることが特徴です。
2. 製法
合成経路と反応条件
N-(5-クロロ-2-メトキシフェニル)-2-(4-クロロフェノキシ)アセトアミドの合成は、通常、5-クロロ-2-メトキシアニリンと2-(4-クロロフェノキシ)アセチルクロリドを反応させることで行われます。この反応は、通常、反応中に生成される塩化水素を中和するために、トリエチルアミンまたはピリジンなどの塩基の存在下で行われます。反応混合物は、通常、室温またはわずかに高温で撹拌され、反応の完全な進行が確保されます。
工業的製造方法
工業規模では、この化合物の製造には同様の合成経路が用いられますが、収率と純度を最大化するために反応条件が最適化されます。これには、連続フローリアクターの使用、高度な精製技術、厳格な品質管理措置などが含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-(4-chlorophenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
N-(5-クロロ-2-メトキシフェニル)-2-(4-クロロフェノキシ)アセトアミドは、次のような様々な化学反応を起こすことができます。
酸化: メトキシ基は、ヒドロキシル基に酸化されることがあります。
還元: ニトロ基(存在する場合)は、アミンに還元されることがあります。
置換: クロロ基は、他の求核剤で置換されることがあります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムなどの試薬。
置換: 塩基の存在下でのアミンまたはチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。例えば、メトキシ基の酸化によりヒドロキシル誘導体が生成されますが、クロロ基の置換により様々な置換誘導体が生成される可能性があります。
4. 科学研究における用途
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: 医薬品としての可能性が検討されています。
産業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
作用機序
N-(5-クロロ-2-メトキシフェニル)-2-(4-クロロフェノキシ)アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合し、生物学的反応を引き起こす可能性があります。関与する正確な経路は、詳細な生化学的研究が必要です。
類似化合物との比較
類似化合物
- N-(4-クロロフェニル)-2-(4-クロロフェノキシ)アセトアミド
- N-(5-クロロ-2-ヒドロキシフェニル)-2-(4-クロロフェノキシ)アセトアミド
- N-(5-クロロ-2-メトキシフェニル)-2-(4-メチルフェノキシ)アセトアミド
独自性
N-(5-クロロ-2-メトキシフェニル)-2-(4-クロロフェノキシ)アセトアミドは、クロロ基とメトキシ基の特定の組み合わせによって独自であり、類似の化合物と比較して異なる化学的および生物学的特性を付与する可能性があります。
特性
分子式 |
C15H13Cl2NO3 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19) |
InChIキー |
FCNRGZUFBNIBLM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)



![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)





